![molecular formula C8H12N4O B1384262 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 871021-33-9](/img/structure/B1384262.png)

3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Descripción general

Descripción

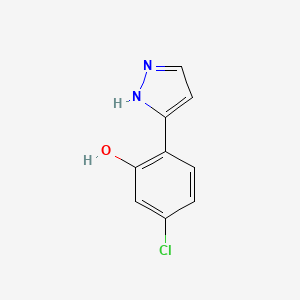

3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridine-6-one, is a heterocyclic compound with a pyrazolopyridine ring system. It is a cyclic amine that has been found to have a wide range of applications in the fields of medicine and pharmaceuticals. This compound has been studied extensively in recent years due to its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent.

Aplicaciones Científicas De Investigación

Kinase Inhibition

One significant application of 3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in scientific research involves its use as a scaffold in the design of kinase inhibitors. The heterocycle pyrazolo[3,4-b]pyridine has demonstrated versatility in interacting with kinases through multiple binding modes. Patents and peer-reviewed articles highlight its ability to bind to the hinge region of the kinase. This interaction is typical among kinase inhibitors, especially at the hinge region, where the heterocycles can form a hydrogen bond donor–acceptor pair. By forming additional interactions in the kinase pocket, these heterocycles provide potency and selectivity, serving as key scaffolds in kinase inhibitor design. Pyrazolo[3,4-b]pyridine is recognized for its elements of both pyrrolo[2,3-b]pyridine and indazole, enabling it to achieve multiple kinase binding modes, making it frequently encountered in kinase inhibitors (Wenglowsky, 2013).

Medicinal Chemistry and Drug Development

The pyrazolo[3,4-b]pyridin-6-one scaffold is closely related to pyrazolo[1,5-a]pyrimidine, a privileged heterocycle in drug discovery. It exhibits a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of derivatives have provided many lead compounds for various disease targets. The synthetic strategies and significant biological properties, along with SAR studies, have been extensively explored. Despite the advancements, there is still potential for medicinal chemists to further exploit this scaffold in developing potent drug candidates (Cherukupalli et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazoline derivatives have been reported to have a wide range of biological and pharmacological activities . They have been found to interact with various targets, including acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

Similar compounds have been found to inhibit ache, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

For instance, they can increase the production of reactive oxygen species (ROS) under cellular damage, which can negatively affect different cellular components .

Result of Action

Similar compounds have been reported to have various biological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Propiedades

IUPAC Name |

3-amino-1,5-dimethyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-4-3-5-6(9)11-12(2)7(5)10-8(4)13/h4H,3H2,1-2H3,(H2,9,11)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCIDKIXSSLIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(NC1=O)N(N=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

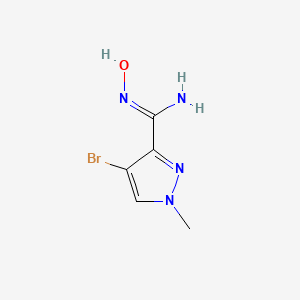

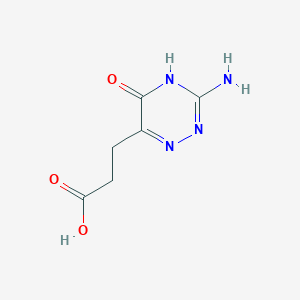

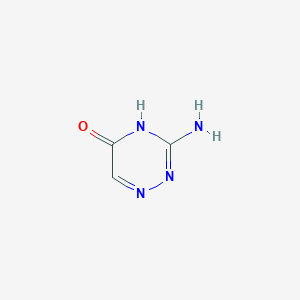

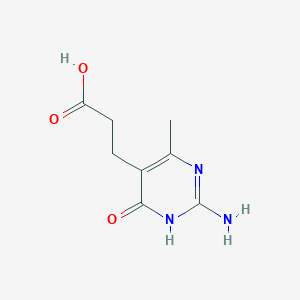

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384183.png)

![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)

![3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384192.png)

![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B1384193.png)

![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)

![3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide](/img/structure/B1384199.png)